Piperidine-1-dithiocarboxylic acid, anhydrosulphide

Description

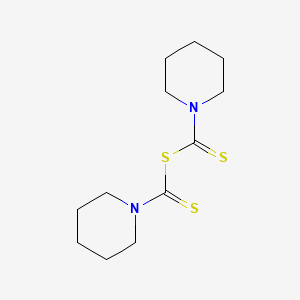

Piperidine-1-dithiocarboxylic acid anhydrosulphide is a sulfur-containing organic compound characterized by a piperidine ring substituted with a dithiocarboxylic acid group and an anhydrosulphide moiety. Its nomenclature follows IUPAC guidelines, where the prefix "dithio-" denotes the replacement of oxygen atoms with sulfur in the carboxylic acid group . Structurally, it is analogous to 1-Piperidinecarbodithioic acid (as per ), with the anhydrosulphide group likely forming a sulfur-sulfur bridge, enhancing its reactivity in coordination chemistry or as a ligand in metal complexes.

Structure

3D Structure

Properties

CAS No. |

725-32-6 |

|---|---|

Molecular Formula |

C12H20N2S3 |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

piperidine-1-carbothioyl piperidine-1-carbodithioate |

InChI |

InChI=1S/C12H20N2S3/c15-11(13-7-3-1-4-8-13)17-12(16)14-9-5-2-6-10-14/h1-10H2 |

InChI Key |

PFOWLPUJPOQMAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=S)SC(=S)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-1-dithiocarboxylic acid, anhydrosulphide typically involves the reaction of piperidine with carbon disulfide and a suitable base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

[ \text{Piperidine} + \text{CS}_2 + \text{Base} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperidine-1-dithiocarboxylic acid, anhydrosulphide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

Piperidine-1-dithiocarboxylic acid, anhydrosulphide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine-1-dithiocarboxylic acid, anhydrosulphide involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function and activity. Key pathways involved in its mechanism of action include the regulation of oxidative stress and the modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Dithiocarboxylic Acid Derivatives

p-(Dithiocarboxy)benzoic acid (HS-CS-C₆H₄-COOH-p):

- Structure : Combines a benzene ring with both dithiocarboxy (-CS₂H) and carboxylic acid (-COOH) groups.

- Key Differences :

- Aromatic vs. Aliphatic Backbone : The benzene ring in p-(dithiocarboxy)benzoic acid introduces aromaticity, enhancing stability but reducing conformational flexibility compared to the aliphatic piperidine backbone in the target compound .

- Acidity : The presence of two acidic groups (-CS₂H and -COOH) may result in lower pKa values compared to Piperidine-1-dithiocarboxylic acid anhydrosulphide, which lacks a free carboxylic acid group.

Thioacetic Acid (S-Acid and O-Acid Variants) :

- Structure : Simplest dithiocarboxylic acid (CH₃-CS-OH for O-acid; CH₃-CS-SH for S-acid).

- Key Differences :

- Chain Length : Shorter carbon chain reduces steric hindrance, increasing reactivity in nucleophilic substitutions.

- Applications : Thioacetic acids are commonly used in synthetic organic chemistry for thioacylation, whereas Piperidine-1-dithiocarboxylic acid anhydrosulphide’s cyclic structure may favor coordination chemistry .

B. Piperidine Derivatives

3-Piperidinecarboxylic Acid (CAS 498-95-3):

- Structure : Piperidine substituted with a carboxylic acid group at the 3-position.

- Key Differences :

- Functional Groups : The absence of sulfur atoms reduces its capacity for metal chelation compared to the dithiocarboxylic acid and anhydrosulphide groups in the target compound.

3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]thieno[2,3-b]pyridine-2-carboxamide (CAS in ): Structure: Complex heterocyclic system with piperidine, thienopyridine, and sulfonyl groups. Key Differences:

- Molecular Weight : Higher molecular weight (due to multiple substituents) may reduce solubility compared to the target compound .

Comparative Data Table

Reactivity and Stability Insights

- Piperidine-1-dithiocarboxylic acid anhydrosulphide: The anhydrosulphide group may undergo hydrolysis to form disulfides or react with metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes, a property less pronounced in 3-Piperidinecarboxylic acid due to its lack of sulfur .

- Aromatic Derivatives : p-(Dithiocarboxy)benzoic acid’s benzene ring provides UV stability, advantageous in materials science, whereas the piperidine backbone offers flexibility for functionalization .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Piperidine-1-dithiocarboxylic acid anhydrosulphide using one-step methods?

- Methodological Answer : Utilize AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict feasible routes. For example, combining precursor scoring with plausibility thresholds (≥0.01) and leveraging databases like Reaxys or PISTACHIO ensures high-accuracy predictions for direct synthesis pathways. Reaction conditions such as temperature control and solvent selection should be validated using computational thermochemistry data (e.g., density-functional theory (DFT) for energy minimization) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of Piperidine-1-dithiocarboxylic acid anhydrosulphide?

- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) for confirming piperidine ring substitution patterns and thiocarboxylic acid functionality. Infrared (IR) spectroscopy aids in identifying S-H and C=S stretching vibrations. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) ensures molecular weight validation. Cross-reference with PubChem or CAS-derived spectral libraries for benchmarking .

Q. What strategies ensure batch-to-batch consistency in synthesizing Piperidine-1-dithiocarboxylic acid anhydrosulphide for reproducible experimental results?

- Methodological Answer : Implement rigorous quality control (QC) protocols, including HPLC purity analysis (>95%) and quantitative NMR for salt content determination. For cell-based assays, request TFA removal validation (<1%) to avoid cytotoxicity. Batch variations in solubility can be mitigated by pre-formulation solubility screens in PBS or DMSO .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the reactivity of Piperidine-1-dithiocarboxylic acid anhydrosulphide in complex reaction environments?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with exact-exchange terms to model sulfur-centered nucleophilic reactivity. Validate against experimental thermochemical data (e.g., atomization energies with <3 kcal/mol deviation). Solvent effects can be simulated using polarizable continuum models (PCM) to predict regioselectivity in anhydrosulphide bond cleavage .

Q. What analytical approaches resolve contradictions between theoretical predictions and experimental data for this compound's thermodynamic properties?

- Methodological Answer : Conduct sensitivity analyses using multi-reference methods (e.g., CASSCF) for systems with near-degenerate electronic states. Cross-validate DFT-derived Gibbs free energy values with calorimetry experiments. For discrepancies in sulfur oxidation states, employ X-ray photoelectron spectroscopy (XPS) to confirm electronic environments .

Q. What methodologies validate the stability of Piperidine-1-dithiocarboxylic acid anhydrosulphide under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using Arrhenius modeling (25–60°C, pH 3–10). Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., piperidine-1-carboxylic acid). For anhydrosulphide bond stability, use Raman spectroscopy to track S-S/S-O vibrational mode shifts under oxidative stress .

Q. How do researchers design controlled experiments to investigate the compound's interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to define hypotheses. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For enzymatic inhibition assays, include negative controls (e.g., scrambled peptide analogs) and validate target specificity via CRISPR-Cas9 knockout models .

Q. What advanced purification techniques improve yield and purity in multi-step syntheses involving this compound?

- Methodological Answer : Optimize flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for intermediates. For final product isolation, employ recrystallization in ethyl acetate/hexane mixtures. High-vacuum distillation (<0.1 mmHg) is recommended for volatile byproduct removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.